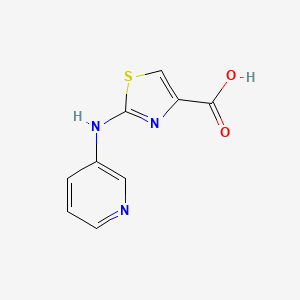

2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid

Descripción general

Descripción

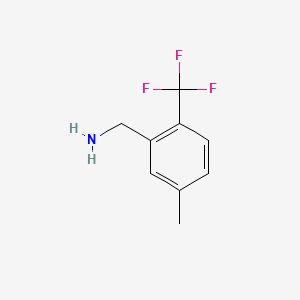

“2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid” is a synthetic compound that has been developed through the use of organic chemistry . It contains a total of 34 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), 1 hydroxyl group, 1 Thiazole, and 1 Pyridine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .

Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 34 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), 1 hydroxyl group, 1 Thiazole, and 1 Pyridine .

Aplicaciones Científicas De Investigación

-

Synthesis and Therapeutic Potential of Imidazole Containing Compounds

- Application: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

- Method: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Results: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

- Application: Substituted imidazo [1,2- a ]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, anti-inflammatory drugs. Several studies have proposed the use of imidazo- [1,2- a ]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

- Method: A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

- Results: The main literature method for the synthesis of imidazo- [1,2- a ]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2- a ]pyridine .

-

Development of Fused and Substituted Pyrimidine Derivatives

- Application: Substituted and fused pyrimidines are widely used heterocyclic moieties in drug discovery and development process. In particular, 1,3-diazine is the building unit of DNA and RNA. Pyrimidine and its derivatives exhibit numerous biological activities including antiviral, antimicrobial, antileishmanial, anti-inflammatory, neuroprotective, and cardiovascular .

- Method: Allam et. al. in 2020 synthesized 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines starting from 4-chloro derivative via the reaction with either phenolic compounds to obtain 2-amino-6-(un)substituted benzothiazole to produce hydrazine hydrate derivatives .

- Results: Reaction of the hydrazino functionality of these compounds with appropriate acid .

-

Selection of Boron Reagents for Suzuki–Miyaura Coupling

- Application: The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .

- Method: In the solid state these tetrahedral species have been found to be more resistant to protodeboronation than regular boronic acids, especially for the 2-heteroaryl substrates .

- Results: For example, 2-furanylboronic acid lost 90% of its activity when used for SM coupling after 15 days storage at ambient temperature. In contrast, the triisopropylboronate gave comparable yields in SM coupling to a .

-

Synthetic Approaches and Functionalizations of Imidazo[1,2-a]Pyrimidines

- Application: Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry .

- Method: Different chemosynthetic methodologies have been used for the synthesis of Imidazo[1,2-a]pyrimidines, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

- Results: This review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .

-

Synthesis and Antimicrobial Activity of New Pyridine Derivatives

- Application: New pyridine derivatives were synthesized and studied for their antimicrobial activity .

- Method: The derivatives were synthesized starting from building blocks 2-amino benzothiazoles and 2-chloro pyridine-3-carboxylic acid (i.e., 2-chloro nicotinic acid) .

- Results: Most of the synthesized compounds were found to have poor to fair antimicrobial activity .

Propiedades

IUPAC Name |

2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-8(14)7-5-15-9(12-7)11-6-2-1-3-10-4-6/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVHHVODAQQKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401247683 | |

| Record name | 2-(3-Pyridinylamino)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid | |

CAS RN |

1283108-40-6 | |

| Record name | 2-(3-Pyridinylamino)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1283108-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Pyridinylamino)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid](/img/structure/B1393198.png)

![6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine](/img/structure/B1393204.png)

![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)

![N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393208.png)

![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)

![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)

![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)

![(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1393221.png)